Cas no 1523365-13-0 (2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid)

2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid
- 2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid
- 1523365-13-0
- EN300-1952937
-
- インチ: 1S/C7H8F3N3O2/c8-7(9,10)5-3(2-12-13-5)1-4(11)6(14)15/h2,4H,1,11H2,(H,12,13)(H,14,15)
- InChIKey: OIIQGXBAVJMXLC-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=NN1)CC(C(=O)O)N)(F)F
計算された属性
- せいみつぶんしりょう: 223.05686099g/mol
- どういたいしつりょう: 223.05686099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 92Ų
2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952937-0.05g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1952937-0.5g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1952937-2.5g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1952937-5.0g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 5g |
$3520.0 | 2023-05-31 | ||
Enamine | EN300-1952937-1g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1952937-10g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1952937-1.0g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 1g |
$1214.0 | 2023-05-31 | ||
Enamine | EN300-1952937-0.1g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1952937-10.0g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 10g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-1952937-5g |
2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid |
1523365-13-0 | 5g |
$2858.0 | 2023-09-17 |
2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acidに関する追加情報
Introduction to 2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid (CAS No. 1523365-13-0)
2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid, identified by its CAS number 1523365-13-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrazole core substituted with an amino group, a trifluoromethyl moiety, and a propanoic acid side chain, exhibits unique structural and functional properties that make it a valuable candidate for further exploration in drug discovery and medicinal chemistry.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its broad biological activity and favorable pharmacokinetic properties. Its incorporation into therapeutic agents has led to the development of drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer effects. The presence of a trifluoromethyl group in the molecule enhances its metabolic stability and binding affinity to biological targets, making it an attractive modification for drug design.
In recent years, there has been growing interest in the development of novel compounds based on the pyrazole scaffold due to their versatility and potential therapeutic benefits. The specific substitution pattern of 2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid positions it as a promising candidate for further investigation. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential role in modulating inflammatory responses. Inflammatory processes are central to numerous diseases, including autoimmune disorders, chronic inflammation, and cancer. The pyrazole core has been shown to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. The additional substituents in 2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid may further enhance its ability to modulate these pathways, offering a new avenue for therapeutic intervention.
Furthermore, the trifluoromethyl group is known to improve the pharmacokinetic properties of small molecules by increasing their lipophilicity and metabolic stability. This can lead to improved bioavailability and prolonged half-life upon administration. The combination of these features makes 2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid an intriguing candidate for further development as a lead compound or intermediate in drug discovery programs.
Recent studies have also highlighted the importance of structure-based drug design in optimizing biological activity. Computational methods such as molecular docking and virtual screening have been instrumental in identifying promising candidates like 2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid. These techniques allow researchers to predict how a molecule will interact with biological targets at the atomic level, providing valuable insights into its potential efficacy and selectivity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the complex framework of 2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid. These approaches not only enhance efficiency but also enable the introduction of specific functional groups with high precision.
In conclusion, 2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid (CAS No. 1523365-13-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its incorporation into drug discovery efforts holds promise for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
1523365-13-0 (2-amino-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid) 関連製品
- 2034471-74-2(methyl 2-({1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl}sulfanyl)acetate)
- 866873-98-5(10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide)
- 99840-54-7(5,5'-Dimethyldipyrromethane)
- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)
- 2172569-76-3(1-(2,2-dimethylpropyl)-1H-pyrazole-5-sulfonyl fluoride)
- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)
- 52583-26-3(3-O-Methyl-L-DOPA 4-Glucuronide)
- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)
- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)
- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)



